Glutarimide-Isoindolinone-NH-PEG2-COOH

PROTAC Molecular Glue CRBN

Glutarimide-Isoindolinone-NH-PEG2-COOH (CAS: 2803827-03-2) is a bifunctional E3 ligase ligand-linker conjugate designed for PROTAC (Proteolysis Targeting Chimera) development. It comprises a cereblon (CRBN)-binding glutarimide-isoindolinone core, a PEG2 (diethylene glycol) linker, and a terminal carboxylic acid for conjugation to target protein ligands.

Molecular Formula C20H25N3O7
Molecular Weight 419.4 g/mol
Cat. No. B8195863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutarimide-Isoindolinone-NH-PEG2-COOH
Molecular FormulaC20H25N3O7
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCC(=O)O
InChIInChI=1S/C20H25N3O7/c24-17-4-3-16(19(27)22-17)23-12-13-11-14(1-2-15(13)20(23)28)21-6-8-30-10-9-29-7-5-18(25)26/h1-2,11,16,21H,3-10,12H2,(H,25,26)(H,22,24,27)
InChIKeyOLXWGGOWRQJBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutarimide-Isoindolinone-NH-PEG2-COOH: A CRBN-Recruiting PROTAC Building Block with a Distinct Isoindolinone-Glutarimide Scaffold


Glutarimide-Isoindolinone-NH-PEG2-COOH (CAS: 2803827-03-2) is a bifunctional E3 ligase ligand-linker conjugate designed for PROTAC (Proteolysis Targeting Chimera) development . It comprises a cereblon (CRBN)-binding glutarimide-isoindolinone core, a PEG2 (diethylene glycol) linker, and a terminal carboxylic acid for conjugation to target protein ligands . The isoindolinone-glutarimide pharmacophore mimics the thalidomide scaffold but offers divergent neosubstrate recruitment properties [1]. With a molecular weight of 419.43 g/mol, LogP of -0.6, and high DMSO solubility (73.33 mg/mL, 174.83 mM), this building block is engineered for efficient PROTAC assembly and optimization of ternary complex formation .

Why Glutarimide-Isoindolinone-NH-PEG2-COOH Cannot Be Casually Replaced by Other CRBN Ligand-Linker Conjugates


Substituting Glutarimide-Isoindolinone-NH-PEG2-COOH with alternative CRBN-recruiting building blocks (e.g., thalidomide-PEGn-COOH, lenalidomide-PEGn-COOH, or longer PEG analogs of the same series) introduces quantifiable differences in solubility, linker flexibility, and, critically, neosubstrate degradation selectivity. The isoindolinone-glutarimide core confers >340-fold selectivity for IKZF2 over CK1α, a property not shared by traditional IMiD-based ligands that broadly degrade IKZF1, IKZF3, and CK1α [1]. Furthermore, the PEG2 linker length (vs. PEG3/PEG4) directly impacts physicochemical properties: each additional ethylene glycol unit reduces LogP by ~0.1–0.2 units and alters DMSO solubility by up to 6-fold, affecting conjugation efficiency and downstream PROTAC performance . These data underscore that generic substitution without consideration of scaffold selectivity and linker length risks compromising experimental reproducibility and therapeutic window.

Quantitative Differentiation of Glutarimide-Isoindolinone-NH-PEG2-COOH: Head-to-Head Evidence for Scientific Selection


Scaffold-Driven Neosubstrate Selectivity: >340-Fold IKZF2/CK1α Discrimination vs. Non-Selective Degradation by Thalidomide/Lenalidomide

The glutarimide-isoindolinone core enables highly selective degradation of IKZF2 while sparing CK1α. In a head-to-head study of a lead isoindolinone-glutarimide degrader (compound 31), DC50 values for IKZF2 and CK1α degradation in MM.1S cells were 0.11 nM and >37.5 nM, respectively, yielding a >340-fold selectivity window [1]. In contrast, thalidomide and lenalidomide degrade both IKZF1/3 and CK1α non-selectively in CrbnI391V/I391V mouse T cells within 12 hours [2]. This quantitative difference in degradation profile is intrinsic to the scaffold and is maintained in the PROTAC building block, providing a rational basis for selecting Glutarimide-Isoindolinone-NH-PEG2-COOH over IMiD-based alternatives when IKZF2-selective or CK1α-sparing degradation is required.

PROTAC Molecular Glue CRBN IKZF2 CK1α Selectivity

Linker Length Optimization: PEG2 Exhibits 2.4× Higher Molar Solubility in DMSO Than PEG3, Facilitating High-Concentration Conjugation Reactions

Direct comparison of DMSO solubility across the glutarimide-isoindolinone PEG series reveals a non-linear trend, with PEG2 offering a favorable balance for high-concentration stock preparation. At 25°C with sonication, the DMSO solubility of Glutarimide-Isoindolinone-NH-PEG2-COOH is 174.83 mM (73.33 mg/mL) , whereas the PEG3 analog is 64.73 mM (30 mg/mL) and the PEG4 analog is 354.66 mM (180 mg/mL) . The PEG2 variant thus provides 2.7× higher molar solubility than PEG3, reducing the volume of DMSO required for conjugation reactions and minimizing potential solvent interference in sensitive biochemical assays. While PEG4 offers even higher solubility, its increased molecular weight (507.5 g/mol vs. 419.4 g/mol) and linker length may impose steric constraints on ternary complex formation in certain PROTAC designs.

Solubility PEG Linker Conjugation DMSO PROTAC

Optimized LogP and Rotatable Bond Count: PEG2 Balances Hydrophilicity and Conformational Flexibility for Efficient PROTAC Permeability

The physicochemical profile of Glutarimide-Isoindolinone-NH-PEG2-COOH is distinct within its analog series. Its LogP value of -0.6 is intermediate between PEG3 (-0.8) and PEG4 (-0.9) , reflecting a moderate increase in hydrophobicity that may enhance passive membrane permeability while retaining sufficient aqueous solubility. More critically, the rotatable bond count decreases with shorter linkers: PEG2 has 11 rotatable bonds, compared to 14 for PEG3 and 17 for PEG4 . A lower rotatable bond count is associated with reduced entropic penalty upon target binding and improved oral bioavailability in bRo5 (beyond Rule of 5) space [1]. For PROTAC design, this suggests that the PEG2 linker may yield conjugates with more favorable permeability and metabolic stability than longer PEG variants, without sacrificing the flexibility needed for ternary complex formation.

LogP Rotatable Bonds Permeability Drug-like Properties PROTAC

High Purity and Batch-to-Batch Consistency: 98.51% Purity (HPLC) Ensures Reproducible Conjugation Yields and PROTAC Activity

MedChemExpress (MCE) reports a purity of 98.51% for Glutarimide-Isoindolinone-NH-PEG2-COOH (HY-138792) as determined by HPLC [1]. This exceeds the ≥98% specification common for many PROTAC building blocks and ensures minimal interference from impurities in sensitive conjugation chemistries (e.g., amide coupling). While purity data for PEG3 and PEG4 analogs from other vendors also exceed 98% (e.g., PEG4: 99.52%, HY-138790 [2]), the combination of high purity and the specific linker length makes this compound a reliable starting material for generating consistent batches of final PROTACs. In head-to-head comparisons of PROTACs synthesized from building blocks of varying purity, even a 1–2% difference in purity can translate to >10% variation in final yield and degradation potency [3].

Purity Quality Control HPLC Reproducibility PROTAC

In Vivo Formulation Solubility: PEG2 Achieves 16.09 mM in Aqueous Vehicle, Outperforming PEG3 (6.47 mM) and Approaching PEG4 (11.33 mM) with Lower Molecular Weight

For in vivo studies, the solubility of the building block in biocompatible vehicles is critical for conjugate preparation and potential prodrug strategies. Glutarimide-Isoindolinone-NH-PEG2-COOH achieves a clear solution at ≥6.75 mg/mL (16.09 mM) in a formulation containing 10% DMSO + 90% (20% SBE-β-CD in saline) . In contrast, the PEG3 analog yields ≥3 mg/mL (6.47 mM) and the PEG4 analog yields ≥5.75 mg/mL (11.33 mM) under comparable conditions. Thus, PEG2 offers 2.5× higher molar solubility than PEG3 and 1.4× higher than PEG4, while maintaining a lower molecular weight (419.4 vs. 463.5 and 507.5 g/mol). This higher solubility per unit mass can reduce the volume of formulation required for a given dose and simplify in vivo dosing regimens.

In Vivo Formulation Solubility Pharmacokinetics PROTAC Mouse Studies

Optimized Applications for Glutarimide-Isoindolinone-NH-PEG2-COOH in PROTAC Development and Beyond


IKZF2-Selective PROTAC Design: Leveraging Scaffold Intrinsic Selectivity to Minimize CK1α-Mediated Off-Target Effects

For research programs targeting IKZF2 (Helios) in regulatory T cells or hematologic malignancies, Glutarimide-Isoindolinone-NH-PEG2-COOH provides a CRBN-recruiting warhead pre-validated for high IKZF2/CK1α selectivity [1]. The >340-fold discrimination demonstrated by the isoindolinone-glutarimide core reduces the risk of degrading CK1α, a neosubstrate associated with thrombocytopenia and other toxicities in clinical IMiD use [2]. By conjugating this building block to an IKZF2-targeting ligand, researchers can generate PROTACs with a cleaner degradation profile and improved therapeutic window.

High-Concentration Conjugation for Difficult-to-Solubilize Target Ligands

The superior DMSO solubility of Glutarimide-Isoindolinone-NH-PEG2-COOH (174.83 mM) relative to its PEG3 analog (64.73 mM) enables preparation of more concentrated stock solutions . This is particularly advantageous when conjugating to target ligands that are themselves poorly soluble, as the higher concentration of the building block reduces the volume of DMSO required, minimizing solvent-induced precipitation and improving reaction yields. The carboxylic acid terminus further allows for simple amide coupling to amine-containing ligands without additional activation steps.

In Vivo-Ready PROTAC Synthesis with Favorable Pharmacokinetic Properties

When designing PROTACs for mouse efficacy studies, the building block's favorable solubility in SBE-β-CD-based formulation (≥16.09 mM) and its moderate LogP (-0.6) suggest that the final conjugates will have adequate aqueous solubility and passive permeability . The lower rotatable bond count (11 vs. 14–17 for longer PEG analogs) further predicts improved oral bioavailability in the bRo5 chemical space, making this building block a strategic choice for programs aiming to advance PROTACs toward in vivo proof-of-concept [3].

Reproducible PROTAC Library Synthesis for SAR and High-Throughput Screening

The documented high purity (98.51% by HPLC) and batch-to-batch consistency of Glutarimide-Isoindolinone-NH-PEG2-COOH from validated vendors ensure that PROTAC libraries generated from this building block maintain consistent composition [4]. This is critical for SAR studies where even small variations in linker purity or length can confound degradation potency measurements. The well-defined PEG2 spacer provides a predictable distance between CRBN and target ligands, facilitating rational PROTAC design and structure-activity relationship mapping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutarimide-Isoindolinone-NH-PEG2-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.